

Spectroscopic Profile of Methyl 2-(trifluoromethoxy)benzoate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 2-(trifluoromethoxy)benzoate
Cat. No.:	B121510

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Disclaimer: Experimental spectroscopic data for **Methyl 2-(trifluoromethoxy)benzoate** is not readily available in public databases. This guide presents the spectroscopic data for the closely related structural analog, Methyl 2-(trifluoromethyl)benzoate, to provide an estimated spectral profile. Researchers should expect slight variations in the actual spectra of **Methyl 2-(trifluoromethoxy)benzoate** due to the difference in the electronic effects of the $-\text{OCF}_3$ group compared to the $-\text{CF}_3$ group.

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(trifluoromethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the general experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for Methyl 2-(trifluoromethyl)benzoate.

Table 1: ^1H NMR Spectroscopic Data for Methyl 2-(trifluoromethyl)benzoate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.78-7.72	m	-	2H	Aromatic H
7.60-7.58	m	-	2H	Aromatic H
3.93	s	-	3H	$-\text{OCH}_3$

Solvent: CDCl_3 , Spectrometer Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data for Methyl 2-(trifluoromethyl)benzoate

Chemical Shift (δ) ppm	Assignment
167.3	C=O (Ester)
131.8	Aromatic C
131.2	Aromatic C
130.2	Aromatic C
128.8 (q, $J = 32.0$ Hz)	Aromatic C adjacent to $-\text{CF}_3$
126.7 (q, $J = 5.0$ Hz)	Aromatic C
123.5 (q, $J = 271.0$ Hz)	$-\text{CF}_3$
52.8	$-\text{OCH}_3$

Solvent: CDCl_3 , Spectrometer Frequency: 125.8 MHz

Table 3: Key IR Absorption Bands for Methyl 2-(trifluoromethyl)benzoate

Wavenumber (cm ⁻¹)	Functional Group
~1730	C=O Stretch (Ester)
~1600, ~1450	C=C Stretch (Aromatic)
~1280	C-O Stretch (Ester)
~1100-1350	C-F Stretch

Table 4: Mass Spectrometry Data for Methyl 2-(trifluoromethyl)benzoate

m/z	Interpretation
204	[M] ⁺ (Molecular Ion)
173	[M - OCH ₃] ⁺
145	[M - COOCH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[\[1\]](#)

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[\[1\]](#) For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Data Processing: The raw data (Free Induction Decay) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used where a small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer. Common techniques include direct infusion, or coupling the spectrometer with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for relatively small and volatile organic molecules.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

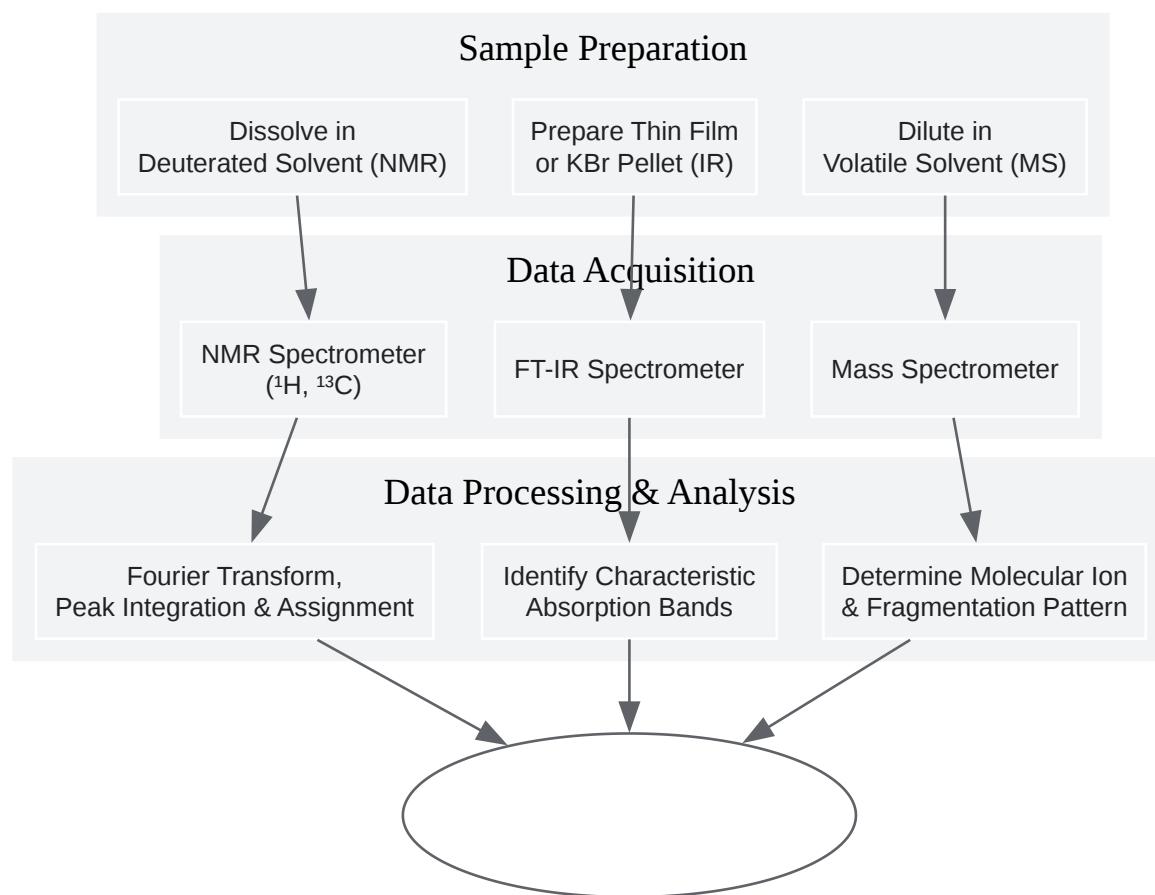
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum. The molecular ion peak and the fragmentation pattern provide information about the molecular weight and structure of the compound.

Visualizations

Molecular Structure and Key NMR Correlations

Structure of Methyl 2-(trifluoromethyl)benzoate with NMR assignments.

General Workflow for Spectroscopic Analysis



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A generalized workflow for spectroscopic analysis of an organic compound.

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References

- 1. chem.latech.edu [chem.latech.edu]
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